Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate
Overview
Description
Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate is an organic compound that is often used as an intermediate in organic synthesis. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate typically involves the reaction of 4-piperidylcarboxylate with iodomethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidylcarboxylates, while reduction reactions can produce different reduced derivatives.
Scientific Research Applications
Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-4-iodoaniline: A similar compound used in organic synthesis.
tert-Butyl 4-iodophenylcarbamate: Another related compound with similar reactivity.
Uniqueness
Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its stability and ease of handling make it a preferred choice in many synthetic applications.
Biological Activity
Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protective group and an iodomethyl substituent. The typical synthesis involves the reaction of 4-piperidylcarboxylic acid derivatives with iodomethane in the presence of a base such as potassium carbonate, often using solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Synthetic Routes
Step | Description |
---|---|
1 | Reaction of 4-piperidylcarboxylic acid with iodomethane. |
2 | Use of potassium carbonate as a base. |
3 | Purification through recrystallization or chromatography. |
Biological Activity Overview
The biological activity of this compound primarily revolves around its reactivity as an electrophile, which allows it to interact with various nucleophiles in biological systems. This property is crucial for its applications in drug development and biochemical research.
The compound acts through the formation of covalent bonds with target biomolecules, which can modulate their function. The specific pathways affected depend on the nature of the nucleophiles involved and the biological context .
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : Research has demonstrated that derivatives of compounds similar to this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). These enzymes are significant in neurochemical pathways and physiological processes .
- Cellular Uptake Studies : In vitro studies have shown that compounds related to this structure can be substrates for amino acid transport systems in cancer cell lines, indicating potential applications in targeted drug delivery systems .
- Toxicological Assessments : Toxicity studies are critical for evaluating the safety profile of this compound. Preliminary assessments indicate that while some derivatives exhibit cytotoxic effects on cancer cells, they also show selectivity that could be leveraged for therapeutic purposes .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
N-tert-Butoxycarbonyl-4-iodoaniline | Aromatic amine derivative | Moderate AChE inhibition |
tert-Butyl 4-iodophenylcarbamate | Carbamate derivative | Antimicrobial properties |
Properties
IUPAC Name |
1-O-tert-butyl 4-O-(iodomethyl) piperidine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)10(15)17-8-13/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLAIEQLTPJUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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